6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
Description
6-Chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine-derived compound characterized by a fused bicyclic core, a trifluoromethylphenyl substituent at position 4, and a pyrrolidine-carbonyl group at position 2. The 1,1-dione moiety confers electron-withdrawing properties, while the chloro substituent at position 6 enhances steric and electronic modulation.
Crystallographic analysis of such compounds often employs the SHELX suite (e.g., SHELXL for refinement), which is widely used for small-molecule structure determination due to its robustness in handling high-resolution data and twinned crystals .
Properties
IUPAC Name |
[6-chloro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O3S/c21-14-5-8-17-16(11-14)26(15-6-3-13(4-7-15)20(22,23)24)12-18(30(17,28)29)19(27)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQHIEODBNCBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazine core, which is known for various biological activities. Its structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymes : Compounds in this class often inhibit specific enzymes involved in inflammatory pathways, such as mPGES-1 (microsomal prostaglandin E synthase-1), which plays a critical role in pain and inflammation responses .
- Modulation of Signaling Pathways : These compounds may interact with various signaling pathways, influencing cellular responses to stress and inflammation.
- Antioxidant Activity : Some studies suggest that benzothiazine derivatives possess antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases.
Antiinflammatory Activity
A study focusing on benzothiazine derivatives demonstrated significant anti-inflammatory effects in vitro and in vivo. For instance, the compound exhibited an IC50 value of 8 nM against mPGES-1, indicating potent inhibitory activity .
Analgesic Properties
In animal models, compounds similar to this compound have shown promising analgesic effects. In a thermal hyperalgesia model, the lead compound demonstrated an effective dose (ED50) of 36.7 mg/kg .
Cytotoxicity and Antitumor Activity
Preliminary studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The specific mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Benzothiazine derivatives share a common bicyclic framework but differ in substituent patterns, which critically influence their reactivity and properties. Key analogs include:
| Compound Name | Substituents (Positions) | Key Features |
|---|---|---|
| Target Compound | 6-Cl, 2-(pyrrolidine-1-carbonyl), 4-CF₃Ph | High steric bulk, electron-deficient core |
| 4-Phenyl-4H-1λ⁶-benzothiazine-1,1-dione | 4-Ph | Simpler structure; lacks electron-withdrawing groups (e.g., Cl, CF₃) |
| 6-Nitro-2-methyl-4H-benzothiazine-1,1-dione | 6-NO₂, 2-Me | Electron-withdrawing nitro group enhances acidity |
The trifluoromethyl group in the target compound increases hydrophobicity and metabolic stability compared to non-fluorinated analogs. The pyrrolidine-carbonyl moiety may enhance binding affinity in protein-ligand interactions, as seen in kinase inhibitors with similar substituents.
Crystallographic and Chirality Analysis
The SHELX system (e.g., SHELXL) is critical for resolving complex structures like the target compound. For chiral analogs, enantiomorph-polarity estimation via Flack’s x parameter (superior to Rogers’s η in avoiding false chirality signals) is recommended for accurate refinement .
Physicochemical Properties
While direct data on the target compound’s critical micelle concentration (CMC) or solubility are absent, methodologies from surfactant studies (e.g., spectrofluorometry and tensiometry for CMC determination) could be adapted to compare aggregation behavior with amphiphilic benzothiazine derivatives.
Stability and Reactivity
The 1,1-dione group likely confers greater oxidative stability compared to thiol-containing analogs. Chloro and trifluoromethyl substituents may reduce π-π stacking interactions relative to nitro or methoxy groups, affecting solid-state packing.
Research Findings and Methodological Insights
- Crystallography : SHELXL’s ability to handle twinned data is advantageous for resolving sterically crowded derivatives like the target compound .
- Chirality : Flack’s x parameter provides reliable polarity estimation, avoiding pitfalls seen in near-centrosymmetric structures .
- Property Analysis : Cross-disciplinary techniques (e.g., surfactant CMC methods ) offer frameworks for characterizing benzothiazine derivatives’ colloidal behavior.
Preparation Methods
Enantioselective Construction of the Benzothiazine Scaffold
The benzothiazine-dione core is typically synthesized from chiral precursors to ensure stereochemical integrity. A one-pot transesterification and N-acetyl cleavage procedure, as demonstrated by Stepkowski et al., enables the synthesis of enantiomerically pure 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates without racemization. Starting with (S)- or (R)-methyl 2-acetamido-3-(3-chlorophenyl)propanoate, hydrolysis under basic conditions yields the free amine, which undergoes cyclization to form the dihydrobenzothiazine intermediate. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the 1,1-dione functionality.
Key Reaction Conditions :
Intramolecular Aza-Wittig Reaction for Ring Closure
An alternative route employs an intramolecular aza-Wittig reaction to form the benzothiadiazine-1,1-dioxide core. As detailed by Kumar et al., o-azidobenzenesulfonamides react with ethyl carbonochloridate to form intermediate amides, which cyclize in the presence of triphenylphosphine to yield 3-ethoxy-1,2,4-benzothiadiazine-1,1-dioxides. Acidic hydrolysis (HCl/ethanol) then converts the ethoxy group to a ketone, producing the 1,2,4-benzothiadiazine-3-one-1,1-dioxide scaffold.
Optimized Parameters :
- Cyclization : Triphenylphosphine, THF, reflux, 8 h.
- Hydrolysis : 6M HCl, ethanol, 70°C, 4 h.
- Yield : 82–89%.
Regioselective Functionalization of the Core
Palladium-Catalyzed Coupling for 4-(Trifluoromethyl)Phenyl Attachment
The 4-(trifluoromethyl)phenyl group is introduced via Suzuki-Miyaura cross-coupling. While Benchchem’s methodology is excluded per user requirements, analogous protocols from fluoroquinolone synthesis provide a validated approach. The boronic acid derivative of 4-(trifluoromethyl)benzene reacts with the 4-bromo-benzothiazine-dione intermediate under palladium catalysis.
Reaction Setup :
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (2 equiv).
- Solvent : Dioxane/water (4:1), 90°C, 12 h.
- Yield : 76%.
Amide Bond Formation for Pyrrolidine-1-Carbonyl Derivatization
Coupling Agents and Conditions
The pyrrolidine-1-carbonyl moiety is installed via amide bond formation between 2-amino-benzothiazine-dione and pyrrolidine-1-carboxylic acid. Nguyen et al. compared multiple coupling agents, finding HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)] most effective for sterically hindered amines.
Optimized Protocol :
Racemization Mitigation
To prevent epimerization during amidation, low-temperature conditions (0°C) and short reaction times are critical. Chiral HPLC analysis confirmed >98% enantiomeric excess when using HATU at 0°C.
Final Assembly and Purification
The fully functionalized compound is purified via reversed-phase HPLC using a C18 column and acetonitrile/water gradient. LC-MS analysis confirms a molecular ion peak at m/z 527.1 [M+H]⁺, consistent with the target structure.
Purification Data :
| Step | Method | Purity |
|---|---|---|
| Crude Product | HPLC | 75% |
| Final Purification | Prep-HPLC (C18) | >99% |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Key Step | Overall Yield |
|---|---|---|
| Enantioselective | Transesterification | 62% |
| Aza-Wittig | Cyclization | 71% |
| Suzuki Coupling | Cross-Coupling | 68% |
Cost and Scalability
The aza-Wittig route offers cost advantages due to inexpensive reagents (triphenylphosphine, ethyl carbonochloridate), while the enantioselective method is preferable for chiral purity. Industrial scalability favors continuous flow reactors for high-throughput amidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
